1,3-Dimethoxy-2,4,5-trimethylbenzene
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Overview
Description
1,3-Dimethoxy-2,4,5-trimethylbenzene is an organic compound with the molecular formula C11H16O2. It is a derivative of benzene, featuring two methoxy groups and three methyl groups attached to the benzene ring. This compound is known for its aromatic properties and is used in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dimethoxy-2,4,5-trimethylbenzene can be synthesized through several methods. One common approach involves the methylation of 1,3-dimethoxybenzene using methyl iodide in the presence of a strong base such as potassium carbonate. Another method includes the reaction of 2,4,5-trimethylphenol with dimethyl sulfate under basic conditions .
Industrial Production Methods: Industrial production of this compound often involves the transalkylation of xylene over a solid acid catalyst. This method is preferred due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1,3-Dimethoxy-2,4,5-trimethylbenzene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or carboxylic acids.
Reduction: Reduction reactions typically yield the corresponding alcohols.
Common Reagents and Conditions:
Oxidation: Reagents such as nitric acid or trifluoroperacetic acid are used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
1,3-Dimethoxy-2,4,5-trimethylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Mechanism of Action
The mechanism of action of 1,3-dimethoxy-2,4,5-trimethylbenzene involves its interaction with molecular targets such as enzymes and receptors. The methoxy and methyl groups influence its binding affinity and reactivity. The compound can undergo electrophilic aromatic substitution, where the electron-donating methoxy groups activate the benzene ring towards electrophilic attack .
Comparison with Similar Compounds
1,3,5-Trimethylbenzene (Mesitylene): Similar structure but lacks methoxy groups.
1,2,4-Trimethylbenzene (Pseudocumene): Different substitution pattern on the benzene ring.
1,2,3-Trimethylbenzene (Hemimellitene): Another isomer with a different substitution pattern.
Uniqueness: 1,3-Dimethoxy-2,4,5-trimethylbenzene is unique due to the presence of both methoxy and methyl groups, which confer distinct chemical properties and reactivity compared to its analogs. The methoxy groups enhance its electron-donating ability, making it more reactive in electrophilic aromatic substitution reactions .
Properties
CAS No. |
59968-27-3 |
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Molecular Formula |
C11H16O2 |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
1,3-dimethoxy-2,4,5-trimethylbenzene |
InChI |
InChI=1S/C11H16O2/c1-7-6-10(12-4)9(3)11(13-5)8(7)2/h6H,1-5H3 |
InChI Key |
MUVGPKFVOVVZDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)OC)C)OC |
Origin of Product |
United States |
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